Benzenebutanol, 4-methylbenzenesulfonate
Description
Significance of Arylsulfonates as Versatile Synthons in Chemical Research
Arylsulfonates are a class of organic compounds characterized by the presence of a sulfonate group (-SO₃⁻) attached to an aryl ring. periodicchemistry.com They are widely recognized for their exceptional utility as versatile synthons in organic synthesis. researchgate.net The significance of arylsulfonates stems primarily from the fact that the arylsulfonate group is an excellent leaving group. periodicchemistry.comresearchgate.net This property is a consequence of the high stability of the resulting arylsulfonate anion, which is resonance-stabilized, allowing the negative charge to be delocalized over the three oxygen atoms and the sulfur atom. periodicchemistry.com
This inherent stability makes arylsulfonates highly effective substrates in a variety of nucleophilic substitution and elimination reactions. researchgate.net By converting a poorly reactive hydroxyl group of an alcohol into a highly reactive arylsulfonate ester, chemists can readily introduce a wide range of functionalities into a molecule. periodicchemistry.com This strategy is fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai
Overview of Benzenebutanol, 4-methylbenzenesulfonate (B104242) as a Key Synthetic Intermediate
Benzenebutanol, 4-methylbenzenesulfonate, also known as 4-phenylbutyl 4-methylbenzenesulfonate or 4-phenylbutyl tosylate, is a prime example of a key synthetic intermediate within the arylsulfonate family. Its structure combines a 4-phenylbutyl group with a 4-methylbenzenesulfonate (tosylate) group. This specific combination makes it a valuable reagent for introducing the 4-phenylbutyl moiety into various molecular frameworks.
The tosylate portion of the molecule serves as a highly effective leaving group, rendering the benzylic carbon of the butyl chain susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a crucial intermediate in the synthesis of more complex target molecules. Its application can be seen in the construction of novel compounds with potential applications in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 112775-09-4 |
| Molecular Formula | C₁₇H₂₀O₃S |
| Molecular Weight | 304.41 g/mol |
| Physical Form | Liquid or Solid or Semi-solid |
| Storage | Sealed in dry, room temperature |
Historical Development and Evolution of Tosylate Chemistry in Synthetic Methodology
The widespread use of tosylates and other sulfonate esters in modern organic synthesis has a rich historical foundation. The development of tosylate chemistry can be traced back to the broader understanding of sulfonate esters as effective leaving groups. A pivotal moment in this evolution was the work of Alexander Williamson in the 1850s on the synthesis of ethers, now known as the Williamson ether synthesis. periodicchemistry.com This reaction, which involves the reaction of an alkoxide with an alkyl halide, demonstrated the principle of nucleophilic substitution. periodicchemistry.com
Over time, chemists recognized that the efficiency of such reactions could be greatly enhanced by employing better leaving groups than halides. This led to the exploration and popularization of sulfonate esters, particularly tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com The tosyl group, derived from the readily available and crystalline p-toluenesulfonyl chloride, proved to be particularly advantageous due to its high reactivity and the ease with which it could be introduced.
The conversion of alcohols, which are inherently poor leaving groups (as the hydroxide (B78521) ion is a strong base), into tosylates became a standard and indispensable transformation in synthetic organic chemistry. periodicchemistry.com This allowed for a much broader scope of nucleophilic substitution and elimination reactions to be carried out under milder conditions and with greater predictability. The development of tosylate chemistry thus represents a significant advancement in the toolbox of synthetic chemists, enabling the construction of increasingly complex and functionally diverse molecules.
Structure
2D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,11H,4-5,8-9H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVDYWDKDPHPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60764535 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--4-phenylbutan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60764535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112775-09-4 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--4-phenylbutan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60764535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzenebutanol, 4 Methylbenzenesulfonate and Analogues
Conventional Esterification (Tosylation) of Alcohols: Principles and Parameters
The conversion of alcohols into tosylates, a process known as tosylation, is a cornerstone of organic synthesis. This esterification transforms a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs), facilitating a wide array of subsequent nucleophilic substitution and elimination reactions. fiveable.mesvkm-iop.ac.indoubtnut.commasterorganicchemistry.commasterorganicchemistry.com The synthesis of Benzenebutanol, 4-methylbenzenesulfonate (B104242) from 4-phenyl-1-butanol (B1666560) follows these fundamental principles.
Role of p-Toluenesulfonyl Chloride and Basic Reaction Conditions
The key reagent in this transformation is p-toluenesulfonyl chloride (TsCl), a derivative of toluene (B28343) carrying a sulfonyl chloride functional group. georganics.skwikipedia.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl. fiveable.meucalgary.ca This displaces the chloride ion and, after deprotonation of the oxygen, forms the tosylate ester. fiveable.memasterorganicchemistry.com A crucial aspect of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at a chiral carbon center is preserved during the esterification step. libretexts.org
The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to allow the reaction to proceed to completion. ucalgary.ca Consequently, tosylation is almost always carried out in the presence of a base. mdpi.com Pyridine (B92270) has traditionally been a common choice, often serving as both the base and the solvent. svkm-iop.ac.indoubtnut.comnih.gov Other bases such as triethylamine (B128534), potassium carbonate, and potassium hydroxide (B78521) are also frequently employed to scavenge the HCl produced. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net The choice of base can be critical; for instance, in molecules with multiple functional groups, a strong base favors O-tosylation, while a weaker base might selectively direct the reaction towards an amino group. svkm-iop.ac.in
Table 1: Common Bases Used in Tosylation of Alcohols
| Base | Role | Typical Conditions | Reference(s) |
|---|---|---|---|
| Pyridine | HCl scavenger and often solvent | Used in excess, reaction in chloroform (B151607) or neat | svkm-iop.ac.indoubtnut.comnih.gov |
| Triethylamine (Et3N) | HCl scavenger | Used with a catalytic amount of an amine like DMAP | wikipedia.orgresearchgate.net |
| Potassium Carbonate (K2CO3) | Solid base | Used in solvent-free grinding methods or biphasic systems | researchgate.netresearchgate.netsciencemadness.org |
Optimization of Reaction Conditions for Efficient Tosylate Formation
Achieving high yields and purity in tosylate synthesis requires careful optimization of several reaction parameters. Key factors include the choice of solvent and base, reaction temperature, time, and the stoichiometry of the reactants.
The selection of a suitable base is crucial for efficient tosylation. wikipedia.org While pyridine is effective, its removal can be tedious. sciencemadness.org Alternative bases like triethylamine are often used in conjunction with solvents such as dichloromethane. nih.govrsc.org The reaction is typically performed at reduced temperatures, often starting at 0°C, to control the exothermic nature of the reaction and minimize side products. nih.govgoogle.comrsc.org
Recent studies have explored various conditions to enhance efficiency. For example, a mechanochemical (grinding) method using potassium carbonate as a solid base has been shown to convert primary alcohols like methanol (B129727) and ethanol (B145695) into their corresponding tosylates in as little as five minutes with high yields. sciencemadness.org For less reactive secondary alcohols, the addition of potassium hydroxide was found to be necessary. researchgate.net The molar ratio of alcohol to TsCl is another parameter that is often adjusted; typically, a slight excess of TsCl (e.g., 1.5 equivalents) is used to ensure complete conversion of the alcohol. researchgate.netsciencemadness.org The use of catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can also accelerate the reaction. researchgate.netrsc.org
Scalable and Multi-Gram Synthesis Approaches for Industrial and Preparative Research
Moving from laboratory-scale experiments to multi-gram or industrial production of tosylates like Benzenebutanol, 4-methylbenzenesulfonate presents unique challenges. The focus shifts towards cost-effectiveness, safety, efficiency, and ease of purification.
Strategies for Economical Precursor Synthesis and Purification
For large-scale synthesis, the cost of starting materials is a significant factor. Utilizing inexpensive and readily available precursors is paramount. For instance, propargyl alcohol is cited as a cheap source for producing propargyl tosylate. beilstein-journals.org The synthesis of p-toluenesulfonyl chloride itself is often a byproduct of saccharin (B28170) production, making it a relatively economical reagent. georganics.sk
Purification on a large scale must be efficient and avoid costly techniques like column chromatography. Tosylates are often crystalline solids, which makes recrystallization an effective and economical purification method. sciencemadness.org In solvent-free methods, purification can be as simple as an extraction followed by evaporation of the solvent. sciencemadness.org Another novel approach for removing excess, unreacted TsCl involves reacting it with cellulosic materials like filter paper, which can then be easily filtered off. researchgate.net This avoids the need for extensive washing or chromatography. Some tosylates, however, can be sensitive and may decompose on silica (B1680970) or alumina (B75360) columns, making precipitation or recrystallization the preferred methods. chemicalforums.com
Addressing Challenges in the Preparation of Labile Tosylates
Not all tosylates are stable. Allylic and benzylic tosylates, for example, are known to be particularly labile due to the formation of stabilized carbocation intermediates. morressier.comreddit.com These compounds are prone to decomposition, rearrangement, or elimination reactions, making their synthesis and isolation challenging. morressier.comreddit.com
Several strategies have been developed to address the instability of these labile tosylates. One approach involves using p-toluenesulfonic anhydride (B1165640) instead of p-toluenesulfonyl chloride. This avoids the generation of chloride ions, which can act as nucleophiles and promote side reactions. morressier.com Careful control over reaction conditions, such as maintaining low temperatures and using non-nucleophilic bases, is also critical. morressier.com For particularly sensitive substrates, neutral tosylation conditions using silver oxide and potassium iodide have been developed to avoid acid- or base-sensitive functional groups. svkm-iop.ac.in
Green Chemistry Principles Applied to Tosylate Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to tosylate synthesis. yale.eduresearchgate.net This shift is driven by both environmental concerns and the potential for increased efficiency and cost savings. jchemlett.com
Several greener methodologies for tosylation have been reported. One of the most significant is the use of solvent-free reaction conditions. researchgate.net By grinding the alcohol, TsCl, and a solid base like potassium carbonate together, the need for potentially hazardous solvents is eliminated. researchgate.netsciencemadness.org These solid-state reactions are often faster, simpler, and offer higher yields and selectivity compared to traditional solution-phase methods. researchgate.net
Another green approach involves the use of more environmentally benign solvent systems. For example, the tosylation of cellulose (B213188) and starch has been successfully demonstrated in an eco-friendly NaOH–urea aqueous medium, sometimes with the aid of surfactants. rsc.orgresearchgate.netrsc.org This avoids the use of toxic and difficult-to-remove solvents like pyridine. sciencemadness.org These methods align with green chemistry principles such as waste prevention, use of safer solvents, and designing for energy efficiency, as many can be conducted at room temperature. yale.edumun.ca Furthermore, developing chromatography-free purification methods, such as simple extraction and precipitation, contributes to a greener process by reducing solvent waste and energy consumption. jchemlett.com
Table 2: Comparison of Synthetic Methodologies for Tosylation
| Methodology | Principles | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Conventional | TsCl, Pyridine/Et3N, CH2Cl2 | Well-established, versatile | Use of hazardous solvents, tedious workup | svkm-iop.ac.indoubtnut.comnih.gov |
| Solvent-Free | Grinding with solid base (e.g., K2CO3) | Fast, high yield, simple, no solvent waste | Limited to solid/liquid reactants, potential for localized heating | researchgate.netsciencemadness.org |
| Eco-Friendly Solvents | NaOH-urea aqueous system | Avoids hazardous organic solvents, uses renewable resources | May require surfactants, product solubility can be an issue | rsc.orgresearchgate.netrsc.org |
Development of Sustainable Solvents and Catalytic Systems
The selection of solvents and catalysts plays a pivotal role in the sustainability of a chemical synthesis. In the context of tosylation reactions to produce compounds like this compound, there has been a considerable effort to move away from conventional solvents like pyridine, which is toxic and difficult to remove from reaction mixtures.
Recent advancements have demonstrated the viability of using water as a solvent for the tosylation of primary alcohols. rsc.org This method, promoted by potassium hydroxide and a catalytic amount of a lipophilic tertiary amine such as N,N-dimethylbenzylamine, represents a significant step towards a greener chemical process. rsc.org The reaction is performed under pH control to prevent the decomposition of the sulfonyl chloride. rsc.org Another promising eco-friendly solvent system is an aqueous solution of sodium hydroxide and urea, which has been successfully employed for the homogeneous tosylation of cellulose. researchgate.netrsc.org This system avoids the use of traditional and often hazardous organic solvents. researchgate.netrsc.org The use of aqueous sodium tosylate solutions as a hydrotrope-containing medium for alkylation reactions, which are related to the synthesis of tosylate esters, also presents a sustainable approach where the salt waste is repurposed as the reaction medium. rsc.org
In addition to sustainable solvents, the development of novel catalytic systems is crucial for improving the efficiency and environmental profile of tosylation reactions. While traditional methods often rely on stoichiometric amounts of base, newer approaches focus on catalytic systems. For instance, Ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic acid anhydride under neutral and mild conditions. organic-chemistry.org Diarylborinic acid catalysis offers a general and efficient method for the selective sulfonylation of diols, competing with the more traditional organotin-catalyzed reactions. organic-chemistry.org Furthermore, an indium-catalyzed sulfonylation of alcohols provides another efficient route to sulfonic esters. organic-chemistry.org The use of 4-methylpyridine (B42270) N-oxide as a catalyst allows for amine-free sulfonylation of various alcohols, which is particularly beneficial for base-sensitive substrates. organic-chemistry.org
| Catalyst | Key Advantages | Reaction Conditions | Substrate Scope |
|---|---|---|---|
| KOH / N,N-dimethylbenzylamine | Uses water as a solvent, green process. rsc.org | pH controlled aqueous medium. rsc.org | Primary alcohols. rsc.org |
| Ytterbium(III) trifluoromethanesulfonate | Neutral and mild conditions, high yields. organic-chemistry.org | Neutral, mild. organic-chemistry.org | Primary and secondary alcohols. organic-chemistry.org |
| Diarylborinic acid | Efficient and general, avoids organotin. organic-chemistry.org | Not specified. | 1,2- and 1,3-diols. organic-chemistry.org |
| Indium | Facile and efficient. organic-chemistry.org | Not specified. | Alcohols. organic-chemistry.org |
| 4-Methylpyridine N-oxide | Amine-free, suitable for base-sensitive substrates. organic-chemistry.org | Room temperature, in the presence of molecular sieves. organic-chemistry.org | Various alcohols. organic-chemistry.org |
Atom Economy and Waste Minimization in Tosylation Processes
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comyoutube.comyoutube.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts. libretexts.org
In the synthesis of this compound from 4-phenyl-1-butanol and p-toluenesulfonyl chloride in the presence of a base like triethylamine, the reaction produces the desired tosylate and triethylamine hydrochloride as a byproduct. The atom economy of this reaction is therefore less than 100%.
To improve the atom economy and minimize waste, researchers are exploring alternative synthetic routes. For example, catalyst-free and on-water methods for the tosylation of alcohols have been developed. researchgate.net These reactions can be promoted by microwave assistance and exploit the insolubility of the reagents and products in water as the driving force, producing only a biodegradable aqueous solution of p-toluenesulfonic acid as waste. researchgate.net
Waste minimization in tosylation processes also involves considering the workup and purification steps. The use of cellulosic materials, such as filter paper, to quench and remove excess tosyl chloride from the reaction mixture presents a simple and eco-friendly alternative to traditional aqueous workups or chromatography. researchgate.net
The principles of atom economy and waste minimization are crucial drivers for innovation in the synthesis of tosylates, pushing for the development of cleaner and more efficient chemical transformations.
Flow Chemistry Applications in the Continuous Synthesis of Tosylate Derivatives
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including tosylate derivatives. nih.gov This approach offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.
Advantages of Continuous Flow Over Batch Processes for Tosylate Synthesis
The synthesis of tosylates in continuous flow systems offers several distinct advantages compared to conventional batch methods. One of the primary benefits is enhanced process safety. mt.com Tosylation reactions can be exothermic, and in a batch reactor, the accumulation of heat can lead to runaway reactions. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior heat transfer and temperature control, significantly mitigating these risks. stolichem.comacs.org
Furthermore, flow chemistry enables better control over reaction parameters such as residence time, temperature, and stoichiometry, leading to improved product yields and purity. nih.govmt.com The precise control afforded by flow systems can minimize the formation of side products. acs.org The generation of potentially hazardous reagents, such as tosyl azide, can be performed in situ in a flow system, where it is immediately consumed in the subsequent reaction step, avoiding the need to isolate and handle unstable intermediates. researchgate.netacs.org
Scalability is another significant advantage of continuous flow processes. stolichem.com Scaling up a reaction in a batch process often requires significant redevelopment and can introduce new safety and mixing challenges. In contrast, scaling up a flow process can be as simple as running the system for a longer period or by numbering up (running multiple reactors in parallel). stolichem.com
| Advantage | Description | Impact on Tosylate Synthesis |
|---|---|---|
| Enhanced Safety | Small reaction volumes and excellent heat transfer minimize the risk of thermal runaways. mt.comacs.org | Safer handling of exothermic tosylation reactions and hazardous reagents. researchgate.netacs.org |
| Improved Control and Reproducibility | Precise control over reaction parameters (temperature, pressure, residence time, stoichiometry). mt.com | Higher yields, improved purity, and consistent product quality. mt.com |
| Rapid Optimization | Automated systems allow for rapid screening of reaction conditions. | Faster development of efficient tosylation protocols. |
| Scalability | Scaling up by extending run time or numbering-up reactors. stolichem.com | Seamless transition from laboratory to production scale without extensive redevelopment. stolichem.com |
| Integration of Synthesis and Purification | In-line purification techniques can be integrated into the flow system. | Streamlined process with reduced manual handling and workup time. |
Reactor Design and Process Intensification in Flow Tosylation
The design of the reactor is a critical aspect of developing a continuous flow process for tosylate synthesis. Microreactors, with their small channel dimensions (typically in the sub-millimeter range), offer extremely high surface-area-to-volume ratios, leading to exceptional heat and mass transfer rates. uni-mainz.deresearchgate.net This allows for rapid and highly controlled reactions. For tosylation, this can translate to shorter reaction times and cleaner reaction profiles.
Process intensification, the development of smaller, cleaner, and more energy-efficient manufacturing processes, is a key driver for the adoption of flow chemistry. unito.itfrontiersin.org In the context of flow tosylation, process intensification can be achieved through various strategies. The use of high temperatures and pressures, which can be safely achieved in flow reactors, can significantly accelerate reaction rates. acs.org The integration of multiple reaction steps into a single, continuous process, often referred to as telescoping, can eliminate the need for isolation and purification of intermediates, leading to a more streamlined and efficient synthesis. researchgate.netacs.org
The choice of reactor material and design depends on the specific requirements of the tosylation reaction, including the reagents, solvents, and reaction conditions. For example, the use of packed-bed reactors containing immobilized catalysts or reagents can simplify product purification and catalyst recycling. The design of mixing elements within the reactor is also crucial to ensure efficient mixing of the reactant streams, which is particularly important for fast reactions.
Elucidation of Reaction Mechanisms Involving Benzenebutanol, 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution is a fundamental reaction class for 4-phenylbutyl tosylate, where a nucleophile replaces the tosylate group. These reactions can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway, depending on the reaction conditions.
The efficacy of nucleophilic substitution reactions hinges on the ability of the leaving group to depart and stabilize the negative charge it acquires. The tosylate group (TsO⁻) is an exceptionally effective leaving group. libretexts.orglibretexts.org Its stability arises from the delocalization of the negative charge across three oxygen atoms and the benzene (B151609) ring through resonance. aklectures.com This extensive resonance stabilization means the tosylate anion is a very weak base. libretexts.org
The effectiveness of a leaving group is often correlated with the acidity of its conjugate acid. The conjugate acid of the tosylate anion is p-toluenesulfonic acid, which is a strong acid with a pKa of approximately -2.8. ucalgary.ca This indicates that its conjugate base, the tosylate anion, is very stable and therefore an excellent leaving group, comparable to halides like bromide and chloride. libretexts.orglibretexts.org The conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a tosylate is a common strategy to facilitate substitution reactions under milder conditions. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| TsO⁻ (Tosylate) | p-Toluenesulfonic acid | -2.8 | Excellent |
| I⁻ (Iodide) | Hydroiodic acid (HI) | -10 | Excellent |
| Br⁻ (Bromide) | Hydrobromic acid (HBr) | -9 | Excellent |
| Cl⁻ (Chloride) | Hydrochloric acid (HCl) | -7 | Good |
| H₂O (Water) | Hydronium ion (H₃O⁺) | -1.7 | Good |
| HO⁻ (Hydroxide) | Water (H₂O) | 15.7 | Poor |
Mechanistic studies, particularly solvolysis (a reaction where the solvent acts as the nucleophile), provide insight into the SN1 and SN2 pathways. For a primary substrate like 4-phenylbutyl tosylate, the SN2 pathway is generally favored, involving a backside attack by the nucleophile in a single, concerted step. ucalgary.ca This process leads to an inversion of stereochemistry at the reaction center.
However, the potential for SN1-type reactions exists, especially in polar, non-nucleophilic solvents that can stabilize a carbocation intermediate. While the formation of a primary carbocation is energetically unfavorable, participation by the neighboring phenyl group (anchimeric assistance) can stabilize the positive charge, leading to a bridged phenonium ion intermediate. This phenomenon is well-documented for related compounds like 2-phenylethyl tosylate. caltech.edu
Studies on the solvolysis of secondary tosylates in polar solvents like 50% aqueous trifluoroethanol have shown evidence for both direct solvent displacement (SN2) and pathways involving carbocation intermediates (SN1). whiterose.ac.ukresearchgate.net For example, the solvolysis of R-2-octyl tosylate proceeds with high, but not complete, inversion of configuration (92:8 inversion:retention), suggesting a dominant SN2 pathway with a minor SN1 component. whiterose.ac.ukresearchgate.netwhiterose.ac.uk Isotopic labeling studies further support the complexity of these mechanisms, revealing competing processes like ion return and hydride shifts. whiterose.ac.ukresearchgate.net
| Substrate | Solvolysis Rate (k, s⁻¹) | ¹⁸O Exchange Rate (kₑₓ, s⁻¹) | Product Stereochemistry |
|---|---|---|---|
| 2-Butyl tosylate | ~1 x 10⁻⁵ | 5.4 x 10⁻⁷ | Slow racemization observed |
| 2-Octyl tosylate | ~1 x 10⁻⁵ | 4.2 x 10⁻⁷ | 92% Inversion, 8% Retention |
Elimination Reactions (E1 and E2 Pathways)
In addition to substitution, 4-phenylbutyl tosylate can undergo elimination reactions to form an alkene, specifically 4-phenyl-1-butene. This process can occur via a bimolecular (E2) or unimolecular (E1) mechanism.
Substitution and elimination reactions are often in competition. libretexts.org The outcome is heavily influenced by several factors, primarily the nature of the nucleophile/base and the substrate structure.
Base/Nucleophile Strength: Strong, bulky bases, such as potassium tert-butoxide, favor E2 elimination over SN2 substitution. libretexts.org The steric hindrance of the base makes it difficult to access the electrophilic carbon for a backside attack (SN2), so it preferentially abstracts a proton from a beta-carbon, initiating elimination. reddit.com Strong, non-bulky bases/nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products.
Substrate Structure: For primary tosylates like 4-phenylbutyl tosylate, SN2 reactions are generally favored over E2. libretexts.org Elimination becomes more competitive with increasing substitution at the carbon bearing the leaving group (primary < secondary < tertiary). reddit.com
Reaction Conditions: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy. masterorganicchemistry.com
Interestingly, studies comparing alkyl tosylates and alkyl bromides have shown that tosylates can give surprisingly high yields of substitution products under conditions where the corresponding bromides undergo predominantly elimination. acs.org
| Factor | Favors SN2 | Favors E2 |
|---|---|---|
| Base/Nucleophile | Strong, unhindered nucleophile (e.g., I⁻, CH₃S⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) |
| Substrate Structure | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Less polar solvents can favor E2 |
When multiple alkene isomers can be formed, the regioselectivity and stereoselectivity of the elimination reaction become important.
Regioselectivity refers to the preference for forming one constitutional isomer over another. The Zaitsev rule states that the more substituted (and generally more stable) alkene is the major product, which is typical for E1 reactions and E2 reactions with small, strong bases. libretexts.org The Hofmann rule predicts the formation of the less substituted alkene, which occurs in E2 reactions with sterically bulky bases. quizlet.com For 4-phenylbutyl tosylate, only one alkene product, 4-phenyl-1-butene, is possible, so regioselectivity is not a factor.
Stereoselectivity concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z). The E2 mechanism is stereospecific, requiring a specific anti-periplanar geometry between the beta-hydrogen and the tosylate leaving group. sciencemadness.orgresearchgate.net This geometric constraint dictates the stereochemistry of the resulting alkene. The E1 mechanism, which proceeds through a planar carbocation intermediate, is stereoselective and typically favors the formation of the more stable trans (E) alkene. sciencemadness.orgchemistrysteps.com
Radical Reactions and Their Mechanisms
The homolytic cleavage of the C–O bond in alkyl tosylates, such as Benzenebutanol, 4-methylbenzenesulfonate (B104242), to generate alkyl radicals is a challenging transformation due to the highly polarized nature of this bond. lookchem.com However, specific methodologies have been developed to facilitate this process, primarily through the use of transition metal catalysts or powerful reducing agents.
One notable example is the silver-catalyzed borylation of unactivated alkyl tosylates, which proceeds through a radical pathway. lookchem.com In this type of reaction, a silver(I) salt is reduced in situ to catalytically active silver(0) species. These species can then engage in a single-electron transfer (SET) with the alkyl tosylate. This SET process leads to the formation of an alkyl radical and the tosylate anion, with the silver catalyst being oxidized to silver(I). The generated alkyl radical can then participate in various synthetic transformations, such as borylation. lookchem.comresearchgate.net Mechanistic studies, including the use of radical inhibitors like TEMPO, have provided evidence for the involvement of radical intermediates in these transformations. lookchem.com
The stereochemical outcome of such reactions can also point towards a radical mechanism. For instance, if a reaction starting with an optically pure secondary alkyl tosylate leads to a racemic product, it suggests the formation of a planar radical intermediate that loses the initial stereochemical information. lookchem.com
Another significant method for generating radicals from tosylates involves the use of samarium(II) iodide (SmI₂). chem-station.comwikipedia.org SmI₂ is a potent one-electron reducing agent that can reduce a wide range of functional groups. wikipedia.org The reduction of alkyl tosylates with SmI₂ is believed to proceed via an initial single-electron transfer to the tosylate, leading to the cleavage of the C–O bond and the formation of an alkyl radical. chemistry-chemists.com This radical can then be further reduced by another molecule of SmI₂ to form an organosamarium species, which can then be protonated or react with an electrophile. wikipedia.org The reactivity of SmI₂ can be modulated by the addition of co-solvents or additives like HMPA or water. chem-station.com It has been noted that in some SmI₂-mediated reductions of alkyl tosylates, the corresponding alkyl iodide is formed in situ, which is then reduced more readily. chemistry-chemists.comsci-hub.ru
Table 1: Examples of Radical Reactions Involving Alkyl Tosylates This table is interactive and can be sorted by clicking on the column headers.
| Reagent/Catalyst | Substrate Type | Proposed Intermediate | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Silver Catalyst | Unactivated Alkyl Tosylate | Alkyl Radical | Single-Electron Transfer from Ag(0) | lookchem.com |
| Samarium(II) Iodide (SmI₂) | Alkyl Tosylate | Alkyl Radical, Organosamarium species | Single-Electron Transfer from SmI₂ | wikipedia.orgchemistry-chemists.com |
Electrosynthesis and Electrochemical Transformations
Electrochemical methods offer a green and versatile platform for initiating chemical reactions. In the context of Benzenebutanol, 4-methylbenzenesulfonate, electrochemical transformations would primarily involve the reductive cleavage of the C–O bond.
Direct electrochemical reduction of alkyl tosylates is challenging due to their high reduction potentials. However, indirect methods and transition-metal catalysis have been successfully employed. For instance, a nickel-catalyzed electrochemical cross-coupling of alkyl tosylates with alkyl bromides has been developed. acs.org The proposed mechanism does not involve the direct reduction of the tosylate. Instead, a key step is the in-situ conversion of the alkyl tosylate to the more reactive alkyl bromide through a tosylate-bromide exchange facilitated by a bromide salt used as the supporting electrolyte. acs.org The electrochemically generated low-valent nickel catalyst then reacts with the alkyl bromide to form an alkylnickel intermediate, which can then participate in the cross-coupling reaction.
The electrochemical behavior of benzylic compounds has been a subject of study. Cyclic voltammetry of benzylic substrates can provide insights into their oxidation and reduction potentials. rsc.orgrsc.org While direct oxidation of the benzylic C-H bond is a common electrochemical pathway for many toluene (B28343) derivatives, the focus for a tosylate-containing compound would be on reductive processes to cleave the C-O bond. rsc.orgresearchgate.net
Convergent paired electrolysis is an advanced electrosynthesis technique where both anodic and cathodic reactions are productively used to synthesize a target molecule. While not directly demonstrated for this compound, related systems involving the electrochemical generation of benzylic radicals or cations that subsequently react with another electrochemically generated species have been reported. rsc.org For instance, the anodic oxidation of a methylarene can generate a benzylic radical, which can then couple with a cathodically generated radical anion of a dicyanoarene. rsc.org The feasibility of such a process for a tosylated substrate would depend on the relative redox potentials of the benzylic C-H bond and the tosylate group.
Table 2: Electrochemical Transformations Involving Alkyl Tosylates This table is interactive and can be sorted by clicking on the column headers.
| Method | Catalyst/Mediator | Key Transformation | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Reductive Cross-Coupling | Nickel Catalyst | C(sp³)–C(sp³) bond formation | In-situ tosylate-bromide exchange | acs.org |
| Convergent Paired Electrolysis | None (Direct Electrolysis) | C-C bond formation | Coupling of anodically and cathodically generated radicals | rsc.org |
Strategic Applications of Benzenebutanol, 4 Methylbenzenesulfonate in Complex Chemical Synthesis
Versatility as an Intermediate in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients
The primary utility of Benzenebutanol, 4-methylbenzenesulfonate (B104242) in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) stems from its function as a robust alkylating agent. pharmanoble.comevonik.com The tosylate anion is highly stable, making it an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This allows the 4-phenylbutyl cation or its equivalent to be readily transferred to a wide range of nucleophiles, a critical step in the assembly of complex target molecules.
In API synthesis, the introduction of specific alkyl and arylalkyl groups is a common strategy to modulate the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties. Benzenebutanol, 4-methylbenzenesulfonate serves as a key intermediate to introduce the 4-phenylbutyl moiety. This fragment can be found in the structure of various biologically active compounds. The reaction proceeds by converting a poor leaving group (a hydroxyl group of an alcohol) into a tosylate, which is an excellent leaving group, facilitating substitution. libretexts.org
The versatility of this intermediate is demonstrated by its reactivity with various nucleophiles, as shown in the table below.
| Nucleophile Type | Example Nucleophile | Reagent | Product Type |
| Oxygen | Sodium phenoxide | This compound | Aryl ether |
| Nitrogen | Aniline | This compound | Secondary amine |
| Carbon | Sodium cyanide | This compound | Nitrile |
| Sulfur | Sodium thiophenoxide | This compound | Thioether |
Application in the Construction of Advanced Carbon Skeletons (e.g., Alkylidenecyclopropanes)
The construction of complex carbon skeletons is a central goal of organic synthesis. Alkylating agents like this compound are fundamental tools for forging new carbon-carbon bonds. While specific documented use in the synthesis of alkylidenecyclopropanes is not prevalent in the literature, the underlying reactivity of the compound is well-suited for the assembly of such strained ring systems and other advanced carbocyclic structures.
The formation of these skeletons often involves the reaction of an electrophilic carbon source, such as 4-phenylbutyl tosylate, with a carbon-based nucleophile. Classic examples of such reactions include the alkylation of enolates, malonic esters, and organometallic reagents. By reacting this compound with a suitably functionalized precursor, chemists can extend a carbon chain or initiate cyclization cascades, leading to the desired molecular architecture. The tosylate's high reactivity ensures that these bond-forming reactions can often proceed under mild conditions with high efficiency. masterorganicchemistry.comlibretexts.org
Below is a representative reaction illustrating its application in C-C bond formation.
| Reactants | Base/Solvent | Product | Synthetic Utility |
| Diethyl malonate + this compound | Sodium ethoxide / Ethanol (B145695) | Diethyl 2-(4-phenylbutyl)malonate | Intermediate for carboxylic acids, amino acids, and heterocyclic compounds |
Precursor in the Synthesis of Functional Dyes and Chromophores (e.g., Cyanine (B1664457) Dyes)
The synthesis of many functional dyes, including the widely used cyanine class, relies on the chemical modification of heterocyclic precursors. nih.govresearchgate.net A key step in the synthesis of cationic cyanine dyes is the quaternization of a nitrogen atom within a heterocyclic ring system, such as quinoline, benzothiazole, or indolenine. nih.gov This alkylation step is essential for creating the characteristic chromophore and for tuning the dye's properties.
This compound is an effective alkylating agent for this purpose. It reacts with the nucleophilic nitrogen of the dye precursor to introduce the 4-phenylbutyl group. The choice of the N-alkyl substituent is critical for controlling the dye's solubility, aggregation behavior (H- or J-aggregation), and photophysical properties (absorption and fluorescence wavelengths). The introduction of a bulky, somewhat lipophilic group like 4-phenylbutyl can enhance solubility in organic media and prevent unwanted quenching effects caused by dye stacking. The general scheme for this synthesis is outlined below.
| Heterocyclic Precursor | Alkylating Agent | Product | Application |
| 2-Methylbenzothiazole | This compound | N-(4-phenylbutyl)-2-methylbenzothiazolium tosylate | Intermediate for trimethine cyanine dyes |
| Lepidine (4-methylquinoline) | This compound | N-(4-phenylbutyl)-4-methylquinolinium tosylate | Intermediate for monomethine cyanine dyes |
Role in Polymer Chemistry and the Synthesis of Advanced Organic Materials
While the primary applications of this compound are in small-molecule synthesis, its properties as an alkylating agent suggest potential roles in polymer science, although such uses are not widely documented. Its application could be envisioned in two main areas: monomer synthesis and polymer modification.
Monomer Synthesis : It could be used to synthesize specialized monomers prior to polymerization. For instance, by alkylating a molecule containing a polymerizable group (like a vinyl or acrylate (B77674) moiety) and a nucleophilic site, a monomer bearing a pendant 4-phenylbutyl group could be created. This group could be incorporated to control the thermal properties (e.g., glass transition temperature) or solubility of the final polymer.
Polymer Modification : For existing polymers that contain nucleophilic functional groups (e.g., poly(4-vinylphenol) or polyamines), this compound could be used in a post-polymerization functionalization step. Such a reaction would graft 4-phenylbutyl groups onto the polymer backbone, providing a powerful method to alter the surface properties, solubility, and mechanical characteristics of the material.
These applications remain specialized, as more common reagents are typically used in polymer chemistry. However, for creating materials with precisely tailored properties, the reactivity of tosylate esters like this compound offers a viable synthetic route.
Stereochemical Control and Stereoselective Transformations
Principles of Stereoselectivity in Reactions Involving Benzenebutanol, 4-methylbenzenesulfonate (B104242)
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. This can be further categorized into enantioselectivity and diastereoselectivity, both of which are critical considerations in the synthesis of chiral molecules from or using Benzenebutanol, 4-methylbenzenesulfonate.
Enantioselective synthesis is the process that favors the formation of one enantiomer of a chiral product over the other. Chiral induction is the mechanism by which a chiral center in a reactant molecule or a chiral auxiliary influences the creation of a new chiral center, leading to an excess of one enantiomer.
Currently, specific, documented examples of enantioselective syntheses where this compound acts as a key substrate or reagent to induce chirality are not prevalent in readily available scientific literature. However, the principles of such transformations can be theoretically applied. For instance, the tosylate group in this compound is an excellent leaving group, making the butanol chain susceptible to nucleophilic substitution. If a chiral nucleophile were to react with an achiral form of this compound, or if a chiral catalyst were employed, the potential for creating a new stereocenter with a preference for one enantiomer exists.
The effectiveness of chiral induction in such a hypothetical reaction would depend on several factors, including the nature of the chiral influence (catalyst, reagent, or solvent), the reaction conditions (temperature, pressure), and the steric and electronic properties of the substrates.
Diastereoselectivity is the preferential formation of one diastereomer over another. In the context of this compound, if the molecule already possesses one or more stereocenters, any subsequent reaction that generates a new stereocenter can exhibit diastereoselectivity. This is often referred to as substrate-controlled stereochemistry, where the existing chiral information within the substrate dictates the stereochemical outcome of the reaction.
For a hypothetical derivative of this compound that is already chiral, the approach of a reagent to a reactive site can be sterically hindered by the existing stereocenter, favoring attack from the less hindered face. This would result in the preferential formation of one diastereomer. The degree of diastereoselectivity would be influenced by the proximity of the existing stereocenter to the reaction center and the size of the substituents around the stereocenter.
| Factor | Influence on Diastereoselectivity |
| Existing Stereocenter | Directs the approach of the incoming reagent. |
| Steric Hindrance | Favors the formation of the less sterically crowded diastereomer. |
| Reaction Conditions | Can influence the transition state energies, affecting the diastereomeric ratio. |
Asymmetric Catalysis and Reagent-Controlled Stereoselectivity
Asymmetric catalysis involves the use of a chiral catalyst to produce a chiral product from an achiral or racemic substrate. This is a powerful tool for achieving high enantioselectivity. In reagent-controlled stereoselectivity, a chiral reagent is used stoichiometrically to control the stereochemical outcome.
While specific applications of asymmetric catalysis directly utilizing this compound as the primary substrate are not widely reported, the functional groups present in the molecule offer potential handles for such transformations. For example, if the benzene (B151609) ring were to be functionalized with a prochiral ketone, an asymmetric hydrogenation catalyzed by a chiral transition metal complex could lead to the formation of a chiral alcohol with high enantiomeric excess.
The choice of catalyst and ligand is crucial in asymmetric catalysis. Different chiral ligands can lead to opposite enantiomers of the product.
| Catalyst System Component | Role in Stereoselectivity |
| Chiral Ligand | Creates a chiral environment around the metal center, differentiating between the two enantiotopic faces of the prochiral substrate. |
| Metal Center | The active site for the catalytic transformation. |
| Substrate | Must possess a prochiral center or face for the asymmetric transformation to occur. |
Stereospecific Reactions and Their Mechanistic Implications
A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The mechanism of a stereospecific reaction dictates the stereochemical outcome.
A classic example of a stereospecific reaction is the SN2 reaction, which proceeds with inversion of configuration at the stereocenter. Given that the tosylate group in this compound is an excellent leaving group, it is plausible that a chiral version of this molecule could undergo SN2 reactions. For instance, if (R)-Benzenebutanol, 4-methylbenzenesulfonate were to react with a nucleophile via an SN2 mechanism, the product would have the (S) configuration at the corresponding carbon atom.
The stereospecificity of such a reaction provides strong evidence for a concerted mechanism where the nucleophile attacks at the same time as the leaving group departs, without the formation of an intermediate that could lead to racemization.
| Reaction Type | Stereochemical Outcome | Mechanistic Implication |
| SN2 | Inversion of configuration | Concerted mechanism |
| SN1 | Racemization (often with some inversion or retention) | Stepwise mechanism via a planar carbocation intermediate |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Benzenebutanol, 4-methylbenzenesulfonate (B104242), methods such as Density Functional Theory (DFT) or ab initio calculations would typically be employed to determine its electronic structure. These calculations would yield information on the molecule's optimized geometry, bond lengths, and bond angles.
Furthermore, the energetics of the molecule, including its heat of formation and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), would be calculated. The HOMO-LUMO gap is a key parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
Computational Modeling of Reaction Pathways, Transition States, and Intermediates
Benzenebutanol, 4-methylbenzenesulfonate contains a tosylate group, which is known to be an excellent leaving group in nucleophilic substitution reactions (SN1 and SN2) and elimination reactions (E1 and E2). chemistrysteps.comucalgary.camasterorganicchemistry.comlibretexts.orglibretexts.orgpitt.eduaklectures.com Computational modeling is a crucial tool for elucidating the mechanisms of such reactions.
For instance, a computational study of an SN2 reaction involving this compound would involve locating the transition state structure for the nucleophilic attack and the departure of the tosylate anion. The activation energy barrier for the reaction could then be calculated, providing a quantitative measure of the reaction rate. iastate.eduuv.es Similarly, for an SN1 reaction, computational methods could be used to model the formation and stability of the resulting carbocation intermediate. chemistrysteps.com Detailed computational studies can map out the entire potential energy surface of a reaction, identifying all intermediates and transition states. researchgate.net
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Building upon the understanding of reaction pathways, computational chemistry can be used to predict the reactivity of this compound with various reagents. By comparing the activation energies for different possible reaction pathways, the most likely products can be determined.
In cases where a reaction can lead to multiple isomers, computational models can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another). For example, in an elimination reaction, calculations could predict whether the Zaitsev or Hofmann product is favored. The stereochemical outcome of nucleophilic substitution, such as inversion of configuration in an SN2 reaction, is also a key aspect that can be modeled. uv.eslibretexts.org
Spectroscopic Data Interpretation and Correlation with Computational Models
Computational methods are widely used to aid in the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. By calculating the theoretical spectra of a proposed structure, a direct comparison can be made with the experimental data to confirm the structure's identity.
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts could be performed and correlated with experimental values. uv.es Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated and used to assign the experimentally observed absorption bands to specific molecular vibrations. libretexts.org This correlation between theoretical and experimental data provides a powerful tool for structural elucidation and a deeper understanding of the molecule's vibrational properties.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Benzenebutanol, 4-methylbenzenesulfonate". Both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) and 4-methylbenzenesulfonate (B104242) moieties, the benzylic and aliphatic protons of the butanol chain, and the methyl protons of the tosyl group. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. For instance, the protons on the benzene ring of the butanol portion would likely appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the 4-methylbenzenesulfonate group would show a characteristic AA'BB' splitting pattern for the para-substituted aromatic ring. The methylene protons of the butanol chain would appear at different chemical shifts depending on their proximity to the phenyl group and the sulfonate ester oxygen. The methyl protons of the tosyl group would present as a sharp singlet, typically around δ 2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The aromatic carbons would resonate in the downfield region (δ 120-150 ppm), with quaternary carbons showing distinct chemical shifts. The aliphatic carbons of the butanol chain would appear in the upfield region.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for "this compound", based on analogous structures.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Methyl (tosyl) | ~2.4 (s) | ~21 |
| Methylene (butanol chain) | 1.5-2.0 (m), 2.6-2.8 (t), 4.0-4.2 (t) | ~28, ~35, ~68 |
| Aromatic CH (butanol) | 7.1-7.3 (m) | ~126, ~128, ~129 |
| Aromatic C (butanol, ipso) | ~141 | |
| Aromatic CH (tosyl) | ~7.3 (d), ~7.7 (d) | ~127, ~130 |
| Aromatic C (tosyl, ipso-S) | ~145 | |
| Aromatic C (tosyl, ipso-CH₃) | ~133 |
s = singlet, d = doublet, t = triplet, m = multiplet
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for esters of sulfonic acids include cleavage of the C-O and S-O bonds.
Expected Fragmentation Pattern:
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule.
Loss of the Butoxy Phenyl Group: A significant fragment would likely correspond to the 4-methylbenzenesulfonyl cation.
Loss of the Tosyl Group: Another prominent fragment would arise from the formation of the 4-phenylbutyl cation.
Benzylic Cleavage: Fragmentation of the butanol chain could lead to the formation of a stable benzylic cation.
The following table summarizes the expected major fragments in the mass spectrum of "this compound".
| m/z | Proposed Fragment Structure | Notes |
| [M]⁺ | [C₁₇H₂₀O₃S]⁺ | Molecular Ion |
| 155 | [CH₃C₆H₄SO₂]⁺ | 4-methylbenzenesulfonyl cation |
| 133 | [C₁₀H₁₃]⁺ | 4-phenylbutyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the sulfonate group, aromatic rings, and C-H bonds. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-O-C stretching vibration would also be present. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the symmetric S=O stretch are often strong in the Raman spectrum. The C-S bond stretching is also readily observed.
The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule. These techniques are also valuable for reaction monitoring, as the appearance or disappearance of characteristic peaks can indicate the progress of a reaction, such as the formation of the sulfonate ester.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| S=O (Sulfonate) | 1350-1300 | 1350-1300 | Asymmetric Stretch |
| S=O (Sulfonate) | 1170-1150 | 1170-1150 | Symmetric Stretch |
| S-O-C | 1000-960 | 1000-960 | Stretch |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | 3000-2850 | Stretch |
| Aromatic C=C | 1600-1450 | 1600-1450 | Stretch |
X-ray Diffraction (XRD) for Solid-State Structure and Chirality Determination
X-ray diffraction (XRD) on a single crystal of "this compound" would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.
Furthermore, XRD is crucial for determining the crystal packing and identifying any intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the physical properties of the compound. If the molecule is chiral, XRD can be used to determine the absolute configuration of the stereocenters.
Chromatographic Methods (e.g., GC, HPLC, GPC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. semanticscholar.orgepa.gov
Gas Chromatography (GC): Due to its volatility, the compound could potentially be analyzed by GC, likely using a high-temperature column. GC is excellent for separating volatile impurities and can be coupled with a mass spectrometer (GC-MS) for peak identification. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. mdpi.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be suitable for purity determination. A UV detector would be effective for detection due to the presence of the aromatic rings.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is useful for separating molecules based on their size and could be employed to remove any polymeric impurities.
These chromatographic methods are also invaluable for monitoring the progress of reactions by quantifying the disappearance of reactants and the appearance of the product over time.
In Situ and Real-Time Analytical Techniques for Reaction Kinetics and Mechanism Studies
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the formation or reactions of "this compound", in situ and real-time analytical techniques are employed. These methods allow for the monitoring of the reaction as it occurs, without the need for sampling and quenching.
In Situ NMR Spectroscopy: By conducting the reaction directly in an NMR tube, it is possible to follow the changes in the concentrations of reactants, intermediates, and products over time. This provides valuable kinetic data and can help to identify transient intermediates.
In Situ IR/Raman Spectroscopy: Using a probe immersed in the reaction vessel, IR or Raman spectra can be collected in real-time. This allows for the monitoring of the formation and consumption of species based on their characteristic vibrational bands, providing insights into the reaction pathway.
These in situ techniques provide a dynamic picture of the reaction, enabling a more detailed and accurate elucidation of the reaction mechanism compared to traditional offline analysis.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of tosylates is a cornerstone of organic chemistry, traditionally involving the reaction of an alcohol with tosyl chloride in the presence of a base like pyridine (B92270). libretexts.orgucalgary.ca However, future research is increasingly focused on developing more efficient, scalable, and environmentally benign synthetic routes.
One promising direction is the exploration of solvent-free reaction conditions. researchgate.net Research has demonstrated that the tosylation of alcohols can be carried out efficiently by grinding the reactants together, sometimes with a solid base like potassium carbonate. researchgate.netsciencemadness.org This method not only reduces waste but can also lead to faster reaction times and simpler purification procedures. researchgate.net For Benzenebutanol, 4-methylbenzenesulfonate (B104242), the development of a solvent-free synthesis from 4-phenyl-1-butanol (B1666560) and p-toluenesulfonyl chloride would represent a significant step towards a greener manufacturing process.
Another area of active research is the use of alternative tosylating agents and catalysts. While tosyl chloride is widely used, it can be moisture-sensitive and generate corrosive HCl as a byproduct. mdma.ch Future pathways may involve the direct use of p-toluenesulfonic acid with a recyclable catalyst, such as ZrCl4, which has been shown to be effective for the selective tosylation of primary alcohols. mdma.ch The development of catalytic systems that operate under neutral and mild conditions is a key goal. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Alkyl Tosylates
| Method | Reagents | Advantages | Disadvantages | Potential for Benzenebutanol, 4-methylbenzenesulfonate |
| Conventional | Alcohol, Tosyl Chloride, Pyridine | Well-established, high yield | Use of toxic pyridine, generation of HCl | Standard but less sustainable |
| Solvent-Free | Alcohol, Tosyl Chloride, Solid Base | Reduced waste, faster reactions, simple work-up researchgate.net | May not be suitable for all substrates | High potential for a green synthesis |
| Catalytic (p-TsOH) | Alcohol, p-Toluenesulfonic Acid, Lewis Acid Catalyst (e.g., ZrCl4) | Atom economical, avoids corrosive reagents mdma.ch | Catalyst may require separation | Promising for a more sustainable process |
| Catalytic (Ts2O) | Alcohol, Tosic Anhydride (B1165640), Catalyst (e.g., Yb(OTf)3) | Neutral and mild conditions, easy purification organic-chemistry.org | Anhydride can be more expensive | Suitable for sensitive substrates |
Exploration of New Catalytic Systems for Transformations of Tosylates
The tosylate group is an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions. wikipedia.orglibretexts.org Future research will undoubtedly focus on expanding the range of catalytic systems that can be used to transform this and other tosylates into a variety of valuable products.
The development of catalysts based on abundant and non-toxic metals is a major trend. diva-portal.org While palladium and other precious metals are often used in cross-coupling reactions, there is a strong push to develop catalytic systems based on iron, copper, or nickel. diva-portal.org These metals are more sustainable and can offer new reactivity patterns. For this compound, this could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the field of asymmetric catalysis continues to advance, offering routes to chiral molecules which are crucial in the pharmaceutical industry. numberanalytics.com Future research could involve the development of chiral catalysts that can mediate the reaction of this compound with nucleophiles to produce enantiomerically pure products. This would be particularly relevant if the phenylbutanol backbone is incorporated into biologically active molecules.
Continued Emphasis on Sustainable and Green Chemical Methodologies
The principles of green chemistry are increasingly influencing the direction of chemical research and development. numberanalytics.comsolubilityofthings.comsigmaaldrich.com For a compound like this compound, this has several implications for future research.
The use of greener solvents is a key aspect of sustainable chemistry. epitomejournals.com While many organic reactions are performed in volatile organic compounds, research is exploring the use of water, ionic liquids, or bio-based solvents. epitomejournals.com A recent study has shown that aqueous solutions of sodium tosylate can be used as a recyclable medium for alkylation reactions, which is a testament to the potential for developing greener processes involving tosylates. rsc.org
Atom economy, which is a measure of how efficiently reactants are converted into the final product, is another central principle of green chemistry. numberanalytics.com Synthetic routes that minimize the formation of byproducts are highly desirable. Catalytic reactions are inherently more atom-economical than stoichiometric ones. numberanalytics.com Future synthetic strategies for both the preparation and subsequent reactions of this compound will likely be designed with the goal of maximizing atom economy.
Expanding Applications in Materials Science and Polymer Chemistry
The structure of this compound, with its reactive tosylate group, makes it a potentially valuable building block in materials science and polymer chemistry. reference.com The tosylate can act as an initiator for cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines, leading to the formation of well-defined polymers. nih.gov
Future research could explore the use of this compound as an initiator to create polymers with a phenylbutyl end-group. This could impart specific properties to the polymer, such as hydrophobicity or compatibility with other aromatic materials. The synthesis of star-shaped polymers using multifunctional tosylate initiators is an area of active investigation, and while this compound is monofunctional, it could be incorporated into more complex initiator structures. nih.gov
In materials science, tosylates are used to functionalize surfaces and nanoparticles. The tosylate group can be displaced by a wide range of nucleophiles, allowing for the attachment of different chemical moieties to a material. researchgate.net this compound could be used to introduce a phenylbutyl group onto a surface, which could alter its wetting properties or its interaction with other molecules.
Table 2: Potential Applications in Materials and Polymer Science
| Application Area | Role of this compound | Potential Outcome |
| Polymer Synthesis | Initiator for Cationic Ring-Opening Polymerization nih.gov | Polymers with a phenylbutyl end-group, potentially altering properties like solubility and thermal stability. |
| Surface Modification | Anchoring group for surface functionalization | Creation of surfaces with tailored hydrophobicity and aromatic interactions. |
| Macromolecular Architecture | Building block for more complex structures | Synthesis of block copolymers or attachment to larger molecular scaffolds. |
Interdisciplinary Research with Other Fields of Chemistry
The versatility of the tosylate group makes it a valuable tool for interdisciplinary research. ontosight.ai The chemistry of this compound could intersect with various other fields of chemistry, leading to new discoveries and applications.
In medicinal chemistry, the tosylate group is often used to convert an alcohol into a better leaving group to facilitate the synthesis of complex drug molecules. ontosight.ai While this compound itself may not be a drug candidate, it could serve as a key intermediate in the synthesis of new therapeutic agents. Its lipophilic phenylbutanol portion could be designed to interact with biological targets.
In the field of chemical biology, tosylates can be used to create chemical probes to study biological processes. By attaching a reporter group (such as a fluorophore or a biotin (B1667282) tag) to this compound via nucleophilic substitution, researchers could create tools to track the localization and interactions of molecules in living systems.
The continued exploration of the chemistry of this compound, guided by the principles of efficiency, sustainability, and interdisciplinary collaboration, is likely to yield exciting new developments in the years to come.
Q & A
Q. What are the common synthetic routes for preparing 4-methylbenzenesulfonate derivatives, and what reaction conditions are critical for optimizing yields?
- Methodological Answer : Synthesis typically involves esterification of 4-methylbenzenesulfonic acid with alcohols under acidic catalysis. For example, tert-butyl 4-methylbenzenesulfonate is prepared via nucleophilic substitution using tert-butanol and 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to neutralize HCl byproducts . Reaction temperature (often 0–25°C) and stoichiometric control of the sulfonyl chloride are critical to minimize side reactions (e.g., over-sulfonation). Purification via recrystallization or column chromatography is recommended .
Q. How can researchers characterize the structural integrity of 4-methylbenzenesulfonate intermediates using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonate ester formation by identifying symmetric/asymmetric S-O stretching vibrations (1,150–1,360 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹). For example, sulfonate esters like 4-(2-benzamido)phenyl 4-methylbenzenesulfonate show distinct SO₃ peaks at ~1,360 cm⁻¹ .
- NMR : ¹H NMR should exhibit aromatic protons (δ 7.2–7.8 ppm for para-substituted benzene) and alkyl protons from the butanol moiety (e.g., tert-butyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular ion peaks (e.g., [M+H]⁺ for tert-butyl 4-methylbenzenesulfonate at m/z 243.1) .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of 4-methylbenzenesulfonate derivatives in polymerization or catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d), model reaction pathways and transition states. For example, DFT calculations on sodium 4-methylbenzenesulfonate (SMBS) in styrene polymerization revealed that 2:1 ligand-monomer complexes stabilize propagating anions, favoring isotactic polystyrene formation. Solvent effects (e.g., cyclohexane vs. vacuum) and cation-π interactions are critical for accurate modeling .
Q. How can researchers resolve contradictions in reported thermodynamic data for sulfonate esters (e.g., enthalpy of formation)?
- Methodological Answer : Discrepancies often arise from experimental vs. computational methods. For instance:
- Experimental : Gas-phase calorimetry or ion clustering data (e.g., from NIST) provide direct measurements but may lack solvent effects .
- Computational : Adjust basis sets (e.g., CCSD(T)/aug-cc-pVTZ) to account for dispersion forces in nonpolar solvents. Cross-validate with spectroscopic data (e.g., comparing calculated vs. observed IR frequencies) .
Q. What analytical strategies are recommended for detecting trace sulfonate esters in pharmaceutical intermediates to address genotoxicity concerns?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with a methanol/water gradient and negative ion mode for sulfonate detection. Limit of quantification (LOQ) should reach ≤10 ppm, as required by ICH M7 guidelines .
- Derivatization : Enhance sensitivity by converting sulfonates to fluorescent or UV-active derivatives (e.g., using 9-anthryldiazomethane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
